molecular formula C11H16 B15163085 Naphthalene, 1,2,3,7,8,8a-hexahydro-8a-methyl-, (S)- CAS No. 183244-54-4

Naphthalene, 1,2,3,7,8,8a-hexahydro-8a-methyl-, (S)-

Cat. No.: B15163085
CAS No.: 183244-54-4
M. Wt: 148.24 g/mol
InChI Key: OFYKHMIGDJTCMF-LLVKDONJSA-N
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Description

Naphthalene, 1,2,3,7,8,8a-hexahydro-8a-methyl-, (S)- is a stereoisomer of a hexahydronaphthalene derivative. This compound is characterized by its unique structure, which includes a naphthalene core that is partially hydrogenated and substituted with a methyl group at the 8a position. The (S)-designation indicates the specific stereochemistry of the molecule, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1,2,3,7,8,8a-hexahydro-8a-methyl-, (S)- typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of naphthalene using a metal catalyst such as palladium or platinum under high pressure and temperature. The reaction conditions must be carefully controlled to achieve the desired stereochemistry and avoid over-hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes utilize fixed-bed reactors loaded with metal catalysts and operate under optimized conditions to maximize yield and selectivity. The use of advanced catalytic systems and process control technologies ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1,2,3,7,8,8a-hexahydro-8a-methyl-, (S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Further reduction can lead to fully hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and metal catalysts such as palladium on carbon (Pd/C).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and Friedel-Crafts catalysts (e.g., aluminum chloride, AlCl₃) are used.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Fully hydrogenated naphthalene derivatives.

    Substitution: Halogenated or alkylated naphthalene derivatives.

Scientific Research Applications

Naphthalene, 1,2,3,7,8,8a-hexahydro-8a-methyl-, (S)- has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Naphthalene, 1,2,3,7,8,8a-hexahydro-8a-methyl-, (S)- depends on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene, 1,2,3,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-, (1S-cis)-
  • Naphthalene, 1,2,4a,5,8,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-, (1S,4aR,8aS)-
  • Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-

Uniqueness

Naphthalene, 1,2,3,7,8,8a-hexahydro-8a-methyl-, (S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different physical and chemical properties compared to its isomers, making it valuable for specific applications in research and industry.

Properties

CAS No.

183244-54-4

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

(8aS)-8a-methyl-2,3,7,8-tetrahydro-1H-naphthalene

InChI

InChI=1S/C11H16/c1-11-8-4-2-6-10(11)7-3-5-9-11/h2,6-7H,3-5,8-9H2,1H3/t11-/m1/s1

InChI Key

OFYKHMIGDJTCMF-LLVKDONJSA-N

Isomeric SMILES

C[C@@]12CCCC=C1C=CCC2

Canonical SMILES

CC12CCCC=C1C=CCC2

Origin of Product

United States

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